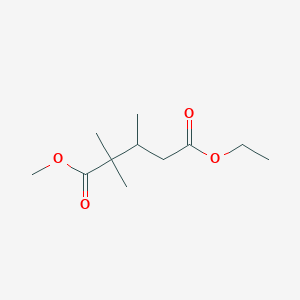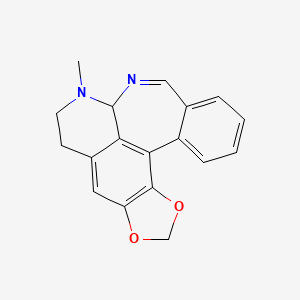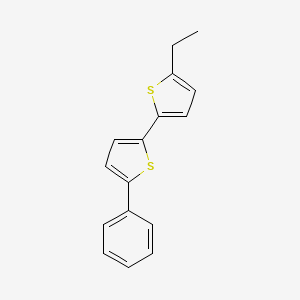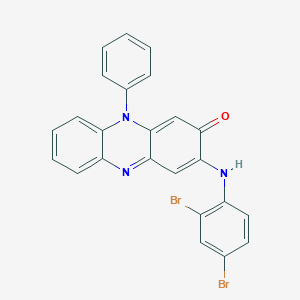![molecular formula C16H22Cl2S2 B14320845 [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride CAS No. 102803-42-9](/img/structure/B14320845.png)
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound features a naphthalene core with two methylene bridges, each linked to a dimethylsulfanium group, and is stabilized by two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride typically involves the reaction of naphthalene derivatives with suitable sulfonium precursors. One common method includes the reaction of naphthalene-1,4-diylbis(methylene) with dimethylsulfanium chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups to sulfides.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide or cyanide ions can replace the chloride ions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces sulfides.
Applications De Recherche Scientifique
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride exerts its effects involves its interaction with molecular targets through its sulfonium groups. These groups can form strong interactions with nucleophiles, facilitating various chemical transformations. The naphthalene core provides a stable framework that can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,7-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(1-butylpyrrolidinium) bromide
Uniqueness
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride is unique due to its specific substitution pattern and the presence of dimethylsulfanium groups
Propriétés
Numéro CAS |
102803-42-9 |
|---|---|
Formule moléculaire |
C16H22Cl2S2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
[4-(dimethylsulfoniomethyl)naphthalen-1-yl]methyl-dimethylsulfanium;dichloride |
InChI |
InChI=1S/C16H22S2.2ClH/c1-17(2)11-13-9-10-14(12-18(3)4)16-8-6-5-7-15(13)16;;/h5-10H,11-12H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
PQCCJFJUQDRORD-UHFFFAOYSA-L |
SMILES canonique |
C[S+](C)CC1=CC=C(C2=CC=CC=C12)C[S+](C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)

![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)


![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)


